molecular formula C23H18ClNO3S B2608506 [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114871-93-0

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2608506
CAS RN: 1114871-93-0
M. Wt: 423.91
InChI Key: ZBZNQTUCJUIBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C23H18ClNO3S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of pyrazole-bearing compounds, including derivatives of our compound of interest . Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. The molecular docking study further supported its efficacy .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium falciparum. Our compound showed promise in inhibiting Plasmodium berghei in vivo. Compound 15 exhibited the highest percent suppression (90.4%) among the tested derivatives .

Antiviral Potential

While not directly studied for antiviral activity, the structural features of this compound suggest potential antiviral effects. Researchers have synthesized related sulfonamide derivatives with antiviral properties . Further investigations could explore its efficacy against specific viruses.

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is an attractive target for cancer treatment. Some pyrazolo derivatives, similar to our compound, have been designed as potential CDK2 inhibitors . Investigating its CDK2 inhibitory effects could be valuable.

Antioxidant Effects

Certain benzothiazine derivatives exhibit antioxidant activity. Exploring whether our compound shares this property could be worthwhile.

properties

IUPAC Name

[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNQTUCJUIBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

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